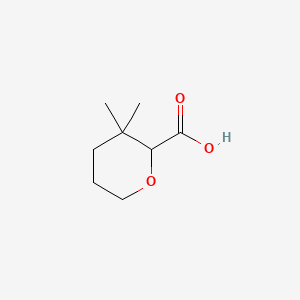

3,3-Dimethyloxane-2-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

2866335-78-4 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3,3-dimethyloxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

InChI Key |

VKFLVXRZPLCBHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCOC1C(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethyloxane 2 Carboxylic Acid

Convergent and Divergent Synthesis Strategies

The construction of the 3,3-dimethyloxane-2-carboxylic acid framework can be envisioned through both convergent and divergent synthetic plans. A convergent synthesis would involve the preparation of key fragments that are then combined to form the target molecule in the later stages. For instance, a substituted open-chain precursor could be synthesized and subsequently cyclized to form the oxane ring.

Conversely, a divergent approach would commence with a common intermediate, such as a pre-formed oxane ring, which is then elaborated through various functional group transformations to yield the final carboxylic acid. This strategy allows for the synthesis of a library of related compounds from a single precursor.

The formation of the tetrahydropyran (B127337) ring is a critical step in many synthetic routes toward this compound. Various cyclization strategies can be employed to achieve this transformation.

One of the most direct methods to form the core structure related to this compound is through the lactonization of a suitable hydroxy acid. A closely related analog, 3,3-dimethyl-delta-valerolactone, can be synthesized from 3,3-dimethylglutaric anhydride (B1165640) via reduction. The reduction of the anhydride with a reagent like sodium borohydride (B1222165) in an appropriate solvent such as tetrahydrofuran (B95107) yields the corresponding lactone.

The subsequent hydrolysis of this lactone under acidic or basic conditions would yield the corresponding 5-hydroxy-3,3-dimethylpentanoic acid. This hydroxy acid is a key intermediate that can then be cyclized under acidic conditions to re-form the lactone or potentially be used in other transformations leading to the target carboxylic acid.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 3,3-Dimethylglutaric anhydride | NaBH4, THF, 0 °C to rt | 3,3-Dimethyl-delta-valerolactone | 68% |

| 3,3-Dimethyl-delta-valerolactone | H3O+ or OH-, H2O | 5-Hydroxy-3,3-dimethylpentanoic acid | Quantitative |

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins, including oxygen-containing heterocycles. libretexts.org The synthesis of a precursor for this compound via RCM would necessitate a diene substrate. A plausible precursor would be an allylic ether with a pendant vinyl group and a protected carboxylic acid functionality.

The general strategy involves the use of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to facilitate the intramolecular metathesis reaction, leading to the formation of a dihydropyran ring. Subsequent reduction of the double bond and deprotection of the carboxylic acid would yield the target molecule. The efficiency of the RCM reaction can be influenced by the catalyst choice, solvent, and reaction temperature.

| Precursor | Catalyst (mol%) | Solvent | Conditions | Product |

|---|---|---|---|---|

| Hypothetical Diene Ester | Grubbs II (5 mol%) | DCM, reflux | N2 atmosphere | Dihydropyran Ester |

| Hypothetical Diene Ester | Hoveyda-Grubbs II (5 mol%) | Toluene, 80 °C | N2 atmosphere | Dihydropyran Ester |

The formation of the oxane ring can also be achieved through the intramolecular nucleophilic cyclization of a linear precursor. A common strategy involves the cyclization of a halo-substituted alcohol or a hydroxy-olefin. For the synthesis of this compound, a suitable precursor would be a 5-hydroxy-alkene or a 1,5-diol derivative where one of the hydroxyl groups is a better leaving group.

For instance, the intramolecular Williamson ether synthesis from a 5-halo-1-hydroxy precursor bearing the necessary substituents and a protected carboxylic acid can lead to the formation of the tetrahydropyran ring. Alternatively, acid-catalyzed intramolecular hydroalkoxylation of a δ-hydroxy olefin is another effective method for constructing the oxane ring.

An alternative to constructing the oxane ring is to start with a pre-formed, suitably substituted oxane and introduce the carboxylic acid functionality in a later step.

If a precursor such as 2-hydroxymethyl-3,3-dimethyloxane is available, it can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for the oxidation of primary alcohols to carboxylic acids, including potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step Swern or Dess-Martin oxidation followed by oxidation of the resulting aldehyde.

The choice of oxidant is crucial to avoid over-oxidation or side reactions with other functional groups that may be present in the molecule.

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 2-Hydroxymethyl-3,3-dimethyloxane | KMnO4, NaOH, H2O | Heat | This compound |

| 2-Hydroxymethyl-3,3-dimethyloxane | CrO3, H2SO4, acetone | 0 °C to rt | This compound |

| 3,3-Dimethyloxane-2-carbaldehyde | NaClO2, NaH2PO4, 2-methyl-2-butene | t-BuOH, H2O, rt | This compound |

Derivatization of Pre-formed Oxane Scaffolds

Introduction of Carboxylic Acid Functionality via Oxidation Reactions

Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids

The synthesis of this compound can be envisioned starting from the corresponding primary alcohol, (3,3-dimethyloxan-2-yl)methanol, or the aldehyde, 3,3-dimethyloxane-2-carbaldehyde. A variety of oxidizing agents are capable of effecting this transformation. libretexts.org Strong oxidants such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are effective for converting primary alcohols to carboxylic acids. libretexts.org However, a significant limitation of these powerful reagents is their potential to react with other sensitive functional groups within the molecule. libretexts.org Milder conditions can be employed for the oxidation of aldehydes to carboxylic acids.

For instance, the oxidation of 3,3-dimethylbutyraldehyde (B104332) to 3,3-dimethylbutyric acid has been achieved using oxygen in the presence of a copper(II) acetate (B1210297) monohydrate and cobalt(II) diacetate tetrahydrate catalyst system in water. chemicalbook.com A similar strategy could potentially be adapted for the oxidation of 3,3-dimethyloxane-2-carbaldehyde.

Table 1: Common Oxidizing Agents for the Conversion of Alcohols/Aldehydes to Carboxylic Acids

| Oxidizing Agent | Substrate | Typical Conditions |

| Potassium Permanganate (KMnO4) | Primary Alcohol | Basic, then acidic workup |

| Jones Reagent (CrO3, H2SO4) | Primary Alcohol | Acetone |

| Oxygen with metal catalysts | Aldehyde | Varies with catalyst system |

Oxidative Cleavage Methodologies

Oxidative cleavage provides an alternative pathway to carboxylic acids by breaking carbon-carbon bonds. masterorganicchemistry.com This can be particularly useful when the desired carboxylic acid is formed from a larger precursor molecule. For example, the ozonolysis of an appropriately substituted alkene, followed by an oxidative workup (e.g., with hydrogen peroxide), yields carboxylic acids. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, a precursor containing a double bond at the C2 position of the oxane ring could be cleaved.

Another method involves the oxidative cleavage of alkynes. Treatment of an alkyne with strong oxidizing agents like ozone or potassium permanganate can lead to the formation of two carboxylic acid fragments. masterorganicchemistry.comorganic-chemistry.org For instance, a terminal alkyne can be oxidized to a carboxylic acid with one less carbon atom. organic-chemistry.org Furthermore, certain ruthenium or iodine-based catalytic systems have been developed for the efficient oxidative cleavage of alkynes to carboxylic acids under milder conditions. organic-chemistry.orgorganic-chemistry.org

The oxidation of ketones can also lead to carboxylic acids through C-C bond cleavage adjacent to the carbonyl group. doubtnut.com For example, the oxidation of 2,5-dimethylhexan-3-one results in a mixture of carboxylic acids. doubtnut.com

Carboxylation Reactions (e.g., Grignard Reagent-mediated)

Carboxylation reactions, particularly those involving organometallic reagents, are a powerful tool for forming carboxylic acids with the introduction of a new carbon atom. libretexts.orgyoutube.com The Grignard reaction is a classic and widely used example. youtube.comtamu.edumasterorganicchemistry.com

To synthesize this compound via this method, a suitable precursor, 2-halo-3,3-dimethyloxane, would first be converted into its corresponding Grignard reagent by reacting it with magnesium metal in an ether solvent. youtube.com This organomagnesium halide is a potent nucleophile. tamu.edu Subsequent reaction with carbon dioxide (often in the form of dry ice) leads to the formation of a magnesium carboxylate salt. youtube.commasterorganicchemistry.com Acidic workup then protonates the carboxylate to yield the final this compound. youtube.comyoutube.com A crucial consideration for this method is the absence of acidic protons or incompatible functional groups in the starting halide, as they would react with the Grignard reagent. libretexts.orgyoutube.com

Table 2: Steps in Grignard Reagent-mediated Carboxylation

| Step | Reactants | Product |

| 1. Grignard Reagent Formation | 2-halo-3,3-dimethyloxane, Magnesium (Mg) | 3,3-dimethyloxan-2-ylmagnesium halide |

| 2. Carboxylation | 3,3-dimethyloxan-2-ylmagnesium halide, Carbon Dioxide (CO2) | Halomagnesium 3,3-dimethyloxane-2-carboxylate |

| 3. Protonation | Halomagnesium 3,3-dimethyloxane-2-carboxylate, Acid (e.g., HCl) | This compound |

Malonic Ester Synthesis and Analogs

The malonic ester synthesis is a versatile method for preparing carboxylic acids, particularly substituted acetic acids. organicchemistrytutor.commasterorganicchemistry.comlibretexts.orglibretexts.orgchemicalnote.com The process begins with the deprotonation of diethyl malonate or a similar malonic ester using a base like sodium ethoxide to form a stable enolate. masterorganicchemistry.comlibretexts.org This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide. organicchemistrytutor.comlibretexts.org

For the synthesis of this compound, this method would be less direct. It would require a starting material that already contains the 3,3-dimethyloxane (B14734869) ring and a leaving group suitable for alkylation of the malonate enolate. A more feasible approach would be to construct the oxane ring after the initial alkylation steps. The synthesis involves alkylation of the malonic ester, followed by hydrolysis of the ester groups to a dicarboxylic acid, and finally, decarboxylation upon heating to yield the desired carboxylic acid. organicchemistrytutor.comlibretexts.org It is possible to perform a second alkylation after the first to introduce two different substituents. libretexts.orgchemicalnote.com

Enantioselective Synthesis Strategies

Achieving the synthesis of a single enantiomer of this compound requires the use of asymmetric synthesis techniques. These strategies aim to control the stereochemistry of the newly formed chiral center at the C2 position.

Chiral Auxiliary-Mediated Approaches (e.g., Evans Alkylation)

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org The Evans oxazolidinone auxiliaries are a well-known and highly effective class of chiral auxiliaries used in asymmetric alkylations. wikipedia.orgresearchgate.netwilliams.edu

In a potential synthesis of an enantiomer of this compound, an achiral N-acyl oxazolidinone would be deprotonated to form a chiral enolate. uwindsor.ca The stereochemistry of the subsequent alkylation with a suitable electrophile containing the 3,3-dimethyloxane moiety would be directed by the bulky substituent on the oxazolidinone auxiliary. williams.edu The auxiliary effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus leading to a high degree of diastereoselectivity. uwindsor.ca After the alkylation step, the chiral auxiliary is cleaved, often by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid and recover the auxiliary. wikipedia.orgwilliams.edu

Table 3: Key Steps in Evans Asymmetric Alkylation

| Step | Description |

| 1. Acylation | Attachment of the acyl group to the chiral oxazolidinone auxiliary. williams.edu |

| 2. Diastereoselective Alkylation | Deprotonation to form a chiral enolate, followed by reaction with an electrophile. williams.eduharvard.edu |

| 3. Cleavage | Removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. williams.eduuwindsor.ca |

Asymmetric Catalysis in Oxane Ring Formation

For instance, an asymmetric cyclization reaction could be employed to construct the chiral tetrahydropyran ring system. This might involve an intramolecular Williamson ether synthesis or a transition metal-catalyzed cyclization of an acyclic precursor, where a chiral ligand on the metal catalyst controls the stereochemical outcome. Another potential strategy could be an asymmetric Simmons-Smith reaction to introduce a cyclopropane (B1198618) ring with controlled stereochemistry, which could then be further elaborated to the target molecule. researchgate.net

Resolution Techniques for Chiral Separation

The presence of a stereocenter at the C2 position of this compound means it exists as a pair of enantiomers. The separation of this racemic mixture into its individual, optically active components is crucial for stereospecific applications. This process, known as chiral resolution, is a fundamental practice in stereochemistry. wikipedia.org

The most prevalent industrial and laboratory method for resolving a racemic carboxylic acid involves the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique is based on the reaction of the racemic acid with a single enantiomer of a chiral base, often a naturally occurring and readily available amine like brucine, strychnine, or quinine. libretexts.org The resulting products are diastereomers ((R)-acid·(R)-base and (S)-acid·(R)-base), which, unlike enantiomers, possess different physical properties such as solubility. libretexts.org This difference allows for their separation by conventional methods, most commonly fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to protonate the carboxylate and remove the chiral base. wikipedia.orglibretexts.org

The success of this method relies heavily on the difference in solubility between the two diastereomeric salts, which can be difficult to predict. wikipedia.org Therefore, a screening process involving various chiral resolving agents and crystallization solvents is often necessary to identify the optimal conditions for separation.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for enantiomeric separation. nih.gov This analytical and preparative method separates enantiomers based on their differential interactions with the chiral environment of the column. nih.gov

Below is a table of common resolving agents used for carboxylic acids.

| Resolving Agent | Type | Typical Application |

| (+)-Cinchonine | Chiral Amine | Formation of diastereomeric salts with racemic acids |

| (-)-Strychnine | Chiral Amine | Formation of diastereomeric salts with racemic acids |

| (R)-1-Phenylethylamine | Chiral Amine | Formation of diastereomeric salts with racemic acids. libretexts.org |

| (S)-Mandelic Acid | Chiral Acid | Used to resolve chiral alcohols; illustrates the principle. wikipedia.org |

| Brucine | Chiral Amine | A commonly used alkaloid for resolving acidic racemates. libretexts.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of the target compound while minimizing waste and energy consumption. For the synthesis of this compound, key factors include the choice of solvent, catalyst, temperature, and pressure.

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly influence reaction rates, yields, and even the reaction mechanism itself. nih.govscispace.com In the synthesis of carboxylic acids, solvent polarity is a critical parameter. For instance, in the reactive extraction of carboxylic acids, low-polarity solvents can promote the formation of specific adducts, while higher polarity solvents may alter the stoichiometry of the reacting species at the interface. researchgate.net

For a hypothetical synthesis of this compound via the oxidation of the corresponding alcohol (3,3-Dimethyloxane-2-methanol) or aldehyde, the solvent must be inert to the oxidizing agent while effectively solubilizing the substrate. In nucleophilic substitution reactions that could be used to form the oxane ring, dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile (B52724) can significantly increase reaction rates compared to protic solvents. nih.gov

The table below summarizes the general influence of solvent properties on chemical reactions.

| Solvent Property | Effect on Reaction Outcomes |

| Polarity | Influences reaction rates and mechanisms; can affect the stability of charged intermediates and transition states. researchgate.net |

| Protic/Aprotic | Protic solvents can solvate anions and cations and may participate in hydrogen bonding, while aprotic solvents do not. |

| Boiling Point | Determines the accessible temperature range for the reaction at atmospheric pressure. |

| Solubilizing Power | Affects the concentration of reactants in the solution phase, influencing reaction kinetics. |

Catalyst Screening and Ligand Design for Enhanced Selectivity

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. For a multi-step synthesis of this compound, several catalytic steps could be envisioned. For example, if the synthesis involves the oxidation of a precursor, catalyst screening would be essential. Systems like cobalt(II) salts combined with an oxidant like Oxone have been used to convert phenyl groups into carboxylic acids, demonstrating the potential for catalytic C-H activation and oxidation. researchgate.net For oxidation of a primary alcohol or aldehyde precursor, catalysts based on tungsten or molybdenum, such as tungstic acid or tungsten trioxide in the presence of hydrogen peroxide, could be employed. google.com

In reactions forming the tetrahydropyran ring, often via cyclization, acid or base catalysis is common. For asymmetric syntheses aiming to produce a single enantiomer directly, chiral catalysts featuring specifically designed ligands would be necessary. While there are no specific examples for this compound, the principles of catalyst development in related fields are applicable. For instance, triarylsilanols have been identified as effective molecular catalysts for the direct amidation of carboxylic acids, showcasing how screening different molecular structures can lead to the discovery of novel catalytic systems. nih.gov

The following table lists potential catalyst types for hypothetical synthetic steps.

| Hypothetical Synthetic Step | Potential Catalyst Type | Rationale |

| Oxidation of 3,3-Dimethyloxane-2-methanol | Tungsten-based (e.g., Tungstic Acid) | Effective for oxidation with hydrogen peroxide. google.com |

| Intramolecular Cyclization | Acid Catalyst (e.g., H₂SO₄) or Base Catalyst | To facilitate the formation of the ether linkage. |

| Asymmetric Aldol Reaction | Chiral Organocatalyst (e.g., Proline) | To create the stereocenter with high enantioselectivity in a precursor. |

| Oxidation of a Phenyl Precursor | Cobalt(II) / Oxone | Catalytic system for converting arene rings to carboxylic acids. researchgate.net |

Temperature and Pressure Control in Reaction Systems

Pressure is primarily a significant factor in reactions involving gaseous reagents or products. According to Le Chatelier's principle, increasing the pressure will favor the side of the reaction with fewer moles of gas. In many liquid-phase reactions conducted in open or vented systems, pressure control is less critical and is typically maintained at atmospheric pressure. However, in sealed systems like an autoclave, the autogenous pressure generated at elevated temperatures can influence the reaction. orgsyn.org Careful optimization of both temperature and pressure is therefore necessary to find a balance between reaction speed, yield, and selectivity.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.eduprimescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Σ Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as rearrangements and addition reactions, are considered "greener" because they generate fewer byproducts and waste. scranton.edunih.gov For example, a Diels-Alder reaction can be highly atom-economical as all the atoms of the starting materials are incorporated into the product. nih.gov

To illustrate this for this compound, let us consider a hypothetical two-step synthesis starting from 5-hydroxy-2,2-dimethylpentanal (B13280287).

Step 1: Cyclization 5-hydroxy-2,2-dimethylpentanal → 3,3-Dimethyloxane-2-ol (a lactol, which is in equilibrium with the open-chain form) This is an intramolecular rearrangement/addition, which has a theoretical atom economy of 100%. scranton.edu

Step 2: Oxidation 3,3-Dimethyloxane-2-ol + Oxidant → this compound + Reduced Oxidant Byproducts

Let's assume a common laboratory oxidation using Jones reagent (CrO₃ in H₂SO₄/acetone). The stoichiometry is complex, but a simplified representation for the oxidation of a secondary alcohol is: 3 R₂CHOH + 2 CrO₃ + 3 H₂SO₄ → 3 R₂C=O + Cr₂(SO₄)₃ + 6 H₂O

This type of reaction has a very low atom economy due to the large mass of the inorganic reagents (CrO₃, H₂SO₄) that are not incorporated into the final product and become waste.

A greener alternative would be catalytic oxidation using molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), where the only byproduct is water. google.com

Atom Economy Calculation for a Hypothetical Catalytic Oxidation:

Let's analyze the oxidation of 3,3-Dimethyloxane-2-aldehyde to this compound using H₂O₂.

Reactant 1: 3,3-Dimethyloxane-2-aldehyde (C₇H₁₂O₂) - MW: 144.19 g/mol

Reactant 2: Hydrogen Peroxide (H₂O₂) - MW: 34.01 g/mol

Product: this compound (C₇H₁₂O₃) - MW: 158.19 g/mol

Byproduct: Water (H₂O)

Assuming a simplified (though not mechanistically precise) equation: C₇H₁₂O₂ + H₂O₂ → C₇H₁₂O₃ + H₂ This is not balanced. A more plausible reaction is direct oxidation where an oxygen atom is inserted, making H₂O₂ the source. C₇H₁₂O₂ + H₂O₂ --(catalyst)--> C₇H₁₂O₃ + H₂O

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 3,3-Dimethyloxane-2-aldehyde | C₇H₁₂O₂ | 144.19 | Reactant |

| Hydrogen Peroxide | H₂O₂ | 34.01 | Reactant |

| This compound | C₇H₁₂O₃ | 158.19 | Product |

Calculation: Atom Economy = [158.19 / (144.19 + 34.01)] x 100 Atom Economy = [158.19 / 178.20] x 100 ≈ 88.8%

This demonstrates that choosing a synthetic route with a high atom economy is a cornerstone of applying green chemistry principles.

Use of Renewable Feedstocks

The foundation of a sustainable chemical process lies in the choice of its starting materials. For the synthesis of this compound, a promising and renewable pathway begins with the production of δ-valerolactone from lignocellulosic biomass.

Lignocellulosic biomass, a non-food-based and abundant renewable resource, can be processed to yield furfural (B47365). american.eduresearchgate.net Catalytic conversion of furfural can then lead to the formation of δ-valerolactone. american.eduresearchgate.net This multi-step transformation typically involves hydrogenation and rearrangement reactions, often employing heterogeneous catalysts. For instance, the one-pot conversion of furfural to γ-valerolactone (a related lactone) has been achieved with high yields using bifunctional catalysts, highlighting the potential for similar efficient processes to yield δ-valerolactone. mdpi.comnih.govfrontiersin.orgresearchgate.netmdpi.com The use of furfural as a platform chemical derived from renewable resources is a key strategy in reducing the reliance on petrochemical feedstocks. american.edu

Once δ-valerolactone is obtained from a renewable source, it can serve as a key intermediate for the synthesis of the target molecule. The subsequent steps would involve the introduction of the gem-dimethyl group at the 3-position and the hydrolysis of the lactone to the carboxylic acid.

Environmentally Benign Solvents and Reagents

The principles of green chemistry guide the selection of solvents and reagents to minimize environmental impact and enhance safety. The proposed synthesis of this compound from renewable δ-valerolactone can incorporate several environmentally benign strategies.

Gem-Dimethylation with Green Reagents:

The crucial step of introducing two methyl groups at the 3-position of the δ-valerolactone ring can be achieved using greener methylating agents. Traditional methylating agents like methyl halides and dimethyl sulfate (B86663) are often toxic and produce significant salt waste. A more environmentally friendly alternative is dimethyl carbonate (DMC). nih.gov DMC is a non-toxic, biodegradable reagent that can be produced via clean processes. nih.gov Its use in methylation reactions, often with a catalytic amount of a base, avoids the formation of large quantities of inorganic by-products. nih.gov

While the direct gem-dimethylation of δ-valerolactone using DMC is not extensively documented, the successful α-alkylation of the similar γ-valerolactone with DMC to produce 3,5-dimethyl-γ-valerolactone demonstrates the feasibility of this approach. researchgate.net This reaction is typically carried out under basic catalysis. The development of efficient catalysts for the gem-dimethylation of lactones is an active area of research, with studies on methyltransferases from trans-AT assembly lines showing promise for highly specific biological methylation. nih.gov

Environmentally Benign Solvents:

The choice of solvent is critical for a green synthetic process. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Greener alternatives are being actively explored for various chemical transformations.

For the alkylation of lactones, the use of more benign solvents is a key consideration. While many organic reactions are performed in solvents like tetrahydrofuran or dichloromethane, greener options include:

Water: As the most abundant and non-toxic solvent, water is an ideal choice when reactants have sufficient solubility. bhu.ac.in

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and its solvating power can be tuned by adjusting pressure and temperature. nih.govnih.gov It has been investigated for various reactions, including methylation. american.edu

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. They have negligible vapor pressure, which reduces air pollution, but their toxicity and biodegradability must be carefully evaluated. acs.orgnih.gov

The selection of the optimal green solvent would depend on the specific requirements of the reaction, including reactant and catalyst solubility, and reaction conditions.

Hydrolysis of the Lactone:

The final step in the proposed synthesis is the hydrolysis of the 3,3-dimethyl-δ-valerolactone (3,3-dimethyloxan-2-one) to the desired this compound. This reaction can be carried out under either acidic or basic conditions. libretexts.orgyoutube.comyoutube.com

From a green chemistry perspective, using water as the solvent and a reusable solid acid or base catalyst would be an ideal approach. This would minimize waste and simplify product purification. The hydrolysis of lactones is a well-established reaction, and the cleavage of the ester bond in the cyclic structure leads to the formation of the corresponding hydroxy acid. libretexts.orgacs.orgmdpi.com

Table of Research Findings on Greener Synthetic Approaches

| Step | Green Aspect | Reagents/Solvents/Catalysts | Key Findings |

| δ-Valerolactone Synthesis | Renewable Feedstock | Furfural (from lignocellulosic biomass) | Can be catalytically converted to δ-valerolactone. american.eduresearchgate.net |

| Gem-Dimethylation | Green Reagent | Dimethyl Carbonate (DMC) | A non-toxic alternative to traditional methylating agents; successful on γ-valerolactone. researchgate.netnih.gov |

| Solvent Choice | Environmentally Benign Solvents | Water, Supercritical CO₂, Ionic Liquids | Potential replacements for volatile organic compounds. bhu.ac.innih.govnih.govacs.orgnih.gov |

| Hydrolysis | Atom Economy | Water, reusable acid/base catalyst | A clean and efficient method to convert the lactone to the carboxylic acid. libretexts.orgyoutube.comyoutube.comacs.orgmdpi.com |

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethyloxane 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The reactivity of 3,3-Dimethyloxane-2-carboxylic acid is primarily dictated by the carboxylic acid group, which is a versatile precursor for a variety of functional group transformations. These reactions typically proceed via nucleophilic acyl substitution.

Esterification Reactions (e.g., Fischer Esterification)

Esterification is a fundamental reaction of carboxylic acids, converting them into esters, which are often valued for their applications as solvents and fragrances.

The most common method for intermolecular esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orglibretexts.orgtamu.edu This equilibrium process is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orglibretexts.org The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Other reagents can also facilitate esterification. For instance, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which is suitable for acid-sensitive substrates. organic-chemistry.orgcommonorganicchemistry.com Additionally, reagents like thionyl chloride in the presence of an alcohol can form esters, proceeding through an acid chloride intermediate. commonorganicchemistry.com

Table 1: Intermolecular Esterification of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 3,3-dimethyloxane-2-carboxylate |

| This compound | Ethanol, TsOH (catalyst) | Ethyl 3,3-dimethyloxane-2-carboxylate |

| This compound | DCC, DMAP, tert-Butanol | tert-Butyl 3,3-dimethyloxane-2-carboxylate |

Intramolecular esterification, or lactonization, results in the formation of a cyclic ester known as a lactone. masterorganicchemistry.com This reaction occurs when a molecule contains both a carboxylic acid and a hydroxyl group that can form a stable ring, typically 5- or 6-membered. For this compound itself, direct intramolecular lactonization is not feasible without prior modification of the structure to introduce a hydroxyl group at a suitable position. However, derivatives of this compound could undergo such reactions. For example, a related γ-hydroxy acid can undergo manganese-catalyzed C-H oxidation to yield a γ-lactone with high enantioselectivity. nih.gov The mechanism of lactonization is analogous to intermolecular esterification, involving acid-catalyzed nucleophilic attack of the hydroxyl group on the carboxylic acid's carbonyl carbon. youtube.com

Amidation Reactions

Amidation involves the reaction of a carboxylic acid with an amine to form an amide. This transformation is of significant interest due to the prevalence of the amide bond in pharmaceuticals and biological molecules. nih.govnih.gov Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures and results in the formation of a stable carboxylate-ammonium salt. mdpi.com

To facilitate amide bond formation under milder conditions, activating agents are often employed. bohrium.com Reagents such as dicyclohexylcarbodiimide (DCC) are commonly used. bohrium.com Silicon-based reagents like methyltrimethoxysilane (B3422404) have also been shown to be effective for direct amidation, proceeding through a silyl (B83357) ester intermediate. nih.gov Another approach involves the "Umpolung" amidation, where carboxylic acids react with nitroarenes or nitroalkanes under photoredox catalysis, offering a complementary method to classical amidation. nih.gov

Table 2: Amidation of this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Ammonia (B1221849), DCC | 3,3-Dimethyloxane-2-carboxamide |

| This compound | Methylamine, Methyltrimethoxysilane | N-Methyl-3,3-dimethyloxane-2-carboxamide |

| This compound | Aniline, Triphenylphosphine oxide | N-Phenyl-3,3-dimethyloxane-2-carboxamide |

Formation of Acid Halides (e.g., Acid Chlorides, Acid Bromides)

Acid halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. unizin.org

Acid chlorides are most commonly prepared by treating a carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orglibretexts.orgchemguide.co.uk This reaction converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.orgorgoreview.com The subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. chemguide.co.ukblogspot.com Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. chemguide.co.ukblogspot.comcommonorganicchemistry.com

Acid bromides are synthesized in a similar fashion, typically by reacting the carboxylic acid with phosphorus tribromide (PBr₃). unizin.orglibretexts.orglibretexts.orgyoutube.com

Table 3: Formation of Acid Halides from this compound

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 3,3-Dimethyloxane-2-carbonyl chloride |

| This compound | Phosphorus tribromide (PBr₃) | 3,3-Dimethyloxane-2-carbonyl bromide |

| This compound | Oxalyl chloride, DMF (catalyst) | 3,3-Dimethyloxane-2-carbonyl chloride |

Anhydride (B1165640) Formation

Acid anhydrides can be formed from carboxylic acids through several methods. A common laboratory synthesis involves the reaction of an acid chloride with a carboxylate salt. unizin.orglibretexts.org This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. unizin.orglibretexts.org

Another method for anhydride formation is the dehydration of two molecules of a carboxylic acid, often by heating. However, this is typically only practical for the formation of cyclic anhydrides from dicarboxylic acids. For intermolecular dehydration, dehydrating agents are generally required. A patented method describes the formation of anhydrides by reacting a carboxylic acid with dicyan in the presence of a catalyst that forms carboxylate ions. google.com Aromatic carboxylic anhydrides can also be used as dehydrating condensation reagents to facilitate the formation of other anhydrides.

Table 4: Anhydride Formation from this compound

| Reactant(s) | Reagent(s) | Product |

|---|---|---|

| 3,3-Dimethyloxane-2-carbonyl chloride, Sodium 3,3-dimethyloxane-2-carboxylate | - | 3,3-Dimethyloxane-2-carboxylic anhydride |

| This compound (2 equiv.) | Acetic anhydride, Heat | 3,3-Dimethyloxane-2-carboxylic anhydride |

| This compound, Acetic Acid | Dicyan, Amine base catalyst | Acetic 3,3-dimethyloxane-2-carboxylic mixed anhydride |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetic Acid |

| Acetic anhydride |

| Ammonia |

| Aniline |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

| Ethanol |

| Ethyl 3,3-dimethyloxane-2-carboxylate |

| Hydrogen chloride |

| Methanol |

| Methyl 3,3-dimethyloxane-2-carboxylate |

| Methylamine |

| Methyltrimethoxysilane |

| N-Methyl-3,3-dimethyloxane-2-carboxamide |

| N-Phenyl-3,3-dimethyloxane-2-carboxamide |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Phosphorus tribromide |

| Sodium 3,3-dimethyloxane-2-carboxylate |

| Sulfur dioxide |

| Sulfuric acid |

| tert-Butanol |

| tert-Butyl 3,3-dimethyloxane-2-carboxylate |

| 3,3-Dimethyloxane-2-carboxamide |

| 3,3-Dimethyloxane-2-carbonyl bromide |

| 3,3-Dimethyloxane-2-carbonyl chloride |

| 3,3-Dimethyloxane-2-carboxylic anhydride |

| Thionyl chloride |

| p-Toluenesulfonic acid (TsOH) |

Decarboxylation Pathways, if applicable (e.g., β-keto acid analogs)

The thermal decarboxylation of a simple carboxylic acid like this compound is generally not a facile process. Standard aliphatic carboxylic acids require high temperatures to lose carbon dioxide. However, the rate and feasibility of decarboxylation are significantly influenced by the presence of other functional groups, particularly at the β-position.

If an analog of this compound were to possess a carbonyl group at the β-position (C4 of the oxane ring), it would be classified as a β-keto acid. Such compounds undergo decarboxylation much more readily upon heating. The mechanism proceeds through a cyclic, six-membered transition state involving the carboxylic acid proton and the β-carbonyl group. masterorganicchemistry.com This concerted pericyclic reaction results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone product, releasing carbon dioxide. masterorganicchemistry.com For a standard malonic acid synthesis, decarboxylation is a key final step after hydrolysis of the ester. masterorganicchemistry.com

Without the β-keto functionality, other methods like photoredox catalysis using copper could potentially achieve decarboxylation, typically for aryl carboxylic acids, by generating radical intermediates. princeton.edu However, the applicability to a saturated heterocyclic system like this compound is not established.

Reactions at the Alpha-Carbon (C2) Position

The carbon atom alpha (α) to the carboxyl group (the C2 position) is the most reactive site for carbon-carbon bond formation due to the acidity of the α-proton.

Enolization and Enolate Chemistry

The α-proton at the C2 position of this compound is acidic and can be removed by a strong base to form a carboxylate enolate, or more commonly, a dianion where both the carboxylic acid and the α-proton are removed. organicchemistrydata.org Carboxylic acids can be doubly deprotonated using strong bases like lithium diisopropylamide (LDA) to form nucleophilic dianions that are stable and can participate in various reactions. organicchemistrydata.org

The formation of an enolate from the corresponding ester derivative is more common in synthesis. Treatment of the methyl or ethyl ester of this compound with a strong, non-nucleophilic base such as LDA at low temperatures (e.g., -78 °C) would generate the corresponding ester enolate. bham.ac.ukmasterorganicchemistry.com This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com Enolates are ambident nucleophiles, but they typically react with soft electrophiles, like alkyl halides, at the carbon atom. bham.ac.uk

Aldol-Type Additions (e.g., Reformatsky Reaction)

The enolate derived from an ester of this compound can act as a nucleophile in Aldol-type addition reactions. When it adds to an aldehyde or ketone, a β-hydroxy ester is formed. masterorganicchemistry.compressbooks.pub

A specific variant is the Reformatsky reaction. This reaction involves treating an α-halo ester with zinc dust to form a zinc enolate. masterorganicchemistry.com For example, if the 2-bromo derivative of methyl 3,3-dimethyloxane-2-carboxylate were treated with zinc, it would generate an organozinc intermediate. This species can then add to the carbonyl group of an aldehyde or ketone to yield a β-hydroxy ester. masterorganicchemistry.commasterorganicchemistry.com

Claisen Condensation Reactions of Derived Esters

The Claisen condensation is a fundamental reaction for esters that possess an α-hydrogen. masterorganicchemistry.com It involves the reaction of two ester molecules in the presence of a strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), to form a β-keto ester. wikipedia.orglibretexts.org

An ester derived from this compound (e.g., the ethyl ester) could undergo a self-condensation reaction. The mechanism involves the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com Subsequent elimination of an alkoxide leaving group yields the β-keto ester product. masterorganicchemistry.com The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which has a significantly more acidic α-hydrogen (pKa ≈ 11) than the starting ester (pKa ≈ 25). masterorganicchemistry.com

Crossed Claisen condensations between two different esters are also possible, but often lead to a mixture of products unless one of the esters has no α-hydrogens. libretexts.org

Alkylation and Acylation of Alpha-Carbanions

The enolate generated from an ester of this compound can be readily alkylated or acylated.

Alkylation: The formation of a lithium enolate using LDA, followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), would result in the formation of a new carbon-carbon bond at the α-position. organicchemistrydata.org This is an SN2 reaction where the enolate acts as the nucleophile. To achieve successful alkylation, it is crucial to form the enolate quantitatively using a strong base before introducing the electrophile. organicchemistrydata.org

Acylation: Similarly, the enolate can be acylated by reacting it with an acylating agent such as an acid chloride or an anhydride. This reaction would introduce an acyl group at the C2 position, leading to the formation of a β-keto ester.

| Reaction Type | Reactants | Key Reagents | Product Type |

| Aldol Addition | Ester + Aldehyde/Ketone | LDA or other strong base | β-Hydroxy Ester |

| Claisen Condensation | Ester + Ester | Sodium Alkoxide (e.g., NaOEt) | β-Keto Ester |

| Alkylation | Ester + Alkyl Halide | LDA | α-Alkylated Ester |

| Acylation | Ester + Acyl Halide | LDA | β-Keto Ester |

Reactivity of the Oxane Ring System

The oxane ring is a tetrahydropyran (B127337), a six-membered saturated heterocycle containing an oxygen atom. Generally, this ring system is quite stable and unreactive, behaving much like a dialkyl ether. It is resistant to cleavage by many reagents, including bases and mild acids.

However, under strongly acidic conditions, protonation of the ether oxygen can occur, activating the ring towards nucleophilic attack and potential ring-opening. For instance, treatment with strong acids like HBr or HI at elevated temperatures could lead to cleavage of one of the C-O bonds. In the case of this compound, the presence of the carboxylic acid and the gem-dimethyl group at the adjacent position would influence the regioselectivity of such a cleavage. Research on the closely related oxetane (B1205548) (four-membered ring) system shows that acidic conditions can facilitate ring-opening, a reaction that is carefully avoided during other transformations by using basic or neutral conditions. chemrxiv.org While oxanes are significantly more stable than oxetanes, the principle of acid-catalyzed cleavage remains a potential, albeit difficult, reaction pathway.

Ring-Opening and Ring-Expansion Reactions

There is no specific literature detailing the ring-opening or ring-expansion reactions of this compound. In related, but different, systems like oxetane-carboxylic acids, intramolecular isomerization leading to lactone formation has been observed, sometimes spontaneously upon heating. thieme-connect.com For the oxane ring of the title compound, ring-opening would likely require strong acids or bases and would be influenced by the gem-dimethyl group at C3, which could potentially stabilize a carbocationic intermediate through hyperconjugation if a mechanism proceeded through such a species. Ring expansion reactions are also known for cyclic systems, but no examples involving this compound have been documented. mdpi.com

Stereochemical Implications of Ring Conformation in Reactions

The stereochemistry of substituted tetrahydropyrans is a well-studied area, particularly in the context of natural product synthesis. nih.govnih.govmasterorganicchemistry.com The chair conformation is the most stable for the oxane ring, and the substituents' axial or equatorial positions play a crucial role in determining the stereochemical outcome of reactions. For this compound, the bulky gem-dimethyl group at C3 would likely have a significant impact on the conformational equilibrium and the accessibility of adjacent reaction centers. However, without experimental studies, any discussion of stereochemical outcomes for reactions of this specific molecule remains speculative.

Reactions at the Dimethyl-Substituted Carbon (C3)

Direct reactions at the quaternary, dimethyl-substituted C3 carbon are generally difficult due to steric hindrance and the lack of a reactive functional group at this position. The primary influence of the C3-dimethyl group would be on the reactivity of adjacent positions (C2 and C4) through steric and electronic effects.

Reaction Mechanisms and Transition State Analysis

Kinetic Studies of Key Transformations

No kinetic studies for any transformation involving this compound have been published. Such studies would be essential to understanding the reaction rates and the factors that influence them, providing insight into the reaction mechanism.

Investigation of Intermediates and Reaction Pathways

Similarly, there are no published investigations into the reaction intermediates or specific pathways for reactions of this compound. Mechanistic studies, including the isolation or spectroscopic observation of intermediates and computational analysis of transition states, are crucial for a detailed understanding of its chemical behavior, but this information is not available in the current body of scientific literature.

Derivatives and Their Synthetic Utility in Chemical Research

Ester Derivatives

Esters are among the most common derivatives of carboxylic acids, valued for their relative stability and versatility as intermediates. libretexts.org

Synthesis of Alkyl and Aryl Esters

The conversion of 3,3-dimethyloxane-2-carboxylic acid to its corresponding alkyl or aryl esters can be achieved through several standard esterification methods.

Fischer-Speier Esterification : This classical method involves reacting the carboxylic acid with an alcohol (ROH, where R is alkyl or aryl) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. nih.gov

Alkylation of Carboxylate Salts : The carboxylic acid can first be deprotonated with a base (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This salt can then react with an alkyl halide (e.g., methyl iodide) via an Sₙ2 reaction to yield the ester. This method is particularly useful for preparing methyl esters. nih.gov

Using Dehydrating Agents : More modern and milder methods utilize coupling reagents that activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature by forming a highly reactive O-acylisourea intermediate. orgsyn.org Another approach involves the use of 2-methyl-6-nitrobenzoic anhydride (B1165640), which allows for esterification under mild conditions with high chemoselectivity. google.com

Table 1: Common Methods for Ester Synthesis

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Inexpensive, suitable for simple alcohols. nih.gov |

| Alkylation | Base, Alkyl Halide | Varies | Good for methyl and primary alkyl esters. |

| Carbodiimide Coupling | DCC or EDCI, DMAP, Alcohol | Room Temperature | Mild conditions, high yields. orgsyn.org |

Role of Esters as Synthetic Intermediates

While specific examples for 3,3-dimethyloxane-2-carboxylate esters are not documented, esters in general are workhorse intermediates. They can be readily converted into other functional groups. For instance, they can be hydrolyzed back to the carboxylic acid, reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), or reacted with Grignard reagents to form tertiary alcohols. Their most significant role is in C-C bond-forming reactions, such as the Claisen condensation, to build more complex carbon skeletons.

Amide Derivatives

Amides are crucial functional groups found in countless biologically active molecules, including pharmaceuticals. acs.org The amide bond is generally more robust than the corresponding ester linkage.

Preparation of Primary, Secondary, and Tertiary Amides

The synthesis of amides from a carboxylic acid typically requires an "activation" step, as direct reaction with an amine is often slow and requires high temperatures. libretexts.orgsigmaaldrich.com

From Acid Chlorides : The most common and effective method is the conversion of the carboxylic acid to its more reactive acid chloride derivative first (see section 4.3). The resulting acyl chloride readily reacts with ammonia (B1221849) for a primary amide, a primary amine for a secondary amide, or a secondary amine for a tertiary amide. orgsyn.orglibretexts.org This reaction is typically rapid and high-yielding. Two equivalents of the amine are often used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. orgsyn.org

Direct Amidation with Coupling Reagents : Similar to ester synthesis, carboxylic acids can be coupled directly with amines using reagents like HATU, EDCI, or boric acid derivatives such as B(OCH₂CF₃)₃. acs.orggoogle.com These methods are standard in peptide synthesis and are favored for their mild conditions, which help preserve stereochemical integrity in chiral molecules. google.com

Table 2: General Amide Synthesis Strategies

| Amide Type | Reactants | Method |

|---|---|---|

| Primary (R-CONH₂) | Acyl Chloride + 2 eq. Ammonia (NH₃) | Nucleophilic Acyl Substitution orgsyn.org |

| Secondary (R-CONHR') | Acyl Chloride + 2 eq. Primary Amine (R'NH₂) | Nucleophilic Acyl Substitution orgsyn.org |

| Tertiary (R-CONR'R'') | Acyl Chloride + 2 eq. Secondary Amine (R'R''NH) | Nucleophilic Acyl Substitution orgsyn.org |

N-Substituted Amides as Chiral Probes

There is no specific literature detailing N-substituted amides of this compound for use as chiral probes. In principle, if the parent carboxylic acid were chiral (which the named compound is, at the C2 position), its N-substituted amide derivatives could be used in chiral recognition studies. By reacting the chiral acid with various amines and analyzing the resulting diastereomeric amides using techniques like NMR spectroscopy or chromatography, it is possible to probe and resolve chiral structures. However, this application remains hypothetical for this specific compound.

Acid Halide Derivatives (e.g., Acyl Chlorides)

Acid halides, particularly acyl chlorides, are among the most reactive carboxylic acid derivatives. bldpharm.com Their high reactivity makes them valuable as synthetic intermediates but also means they are typically prepared and used in situ.

The standard method for synthesizing an acyl chloride from a carboxylic acid is by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). orgsyn.orgbldpharm.com

Using Thionyl Chloride (SOCl₂) : This reaction converts the carboxylic acid's hydroxyl group into a chlorosulfite, a much better leaving group. The chloride ion then acts as a nucleophile, substituting the leaving group to form the acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. libretexts.org

Using Oxalyl Chloride ((COCl)₂) : Oxalyl chloride is often preferred for its milder conditions and because its byproducts (CO₂, CO, HCl) are all gaseous. This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

Once formed, the 3,3-dimethyloxane-2-carbonyl chloride would be a highly versatile intermediate, readily reacting with a wide range of nucleophiles (water, alcohols, amines, carboxylates) to produce the corresponding carboxylic acid, esters, amides, and anhydrides, respectively. bldpharm.com

Table 3: Common Reagents for Acyl Chloride Synthesis

| Reagent | Byproducts | Common Conditions | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Neat or in an inert solvent | Common and effective. orgsyn.orgbldpharm.com |

| Oxalyl Chloride ((COCl)₂) | CO₂(g), CO(g), HCl(g) | Inert solvent, often with catalytic DMF | Milder conditions, volatile byproducts. orgsyn.org |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Inert solvent | Less common than SOCl₂ or (COCl)₂. |

Enhanced Reactivity in Nucleophilic Acyl Substitution

The direct use of carboxylic acids in nucleophilic acyl substitution reactions is often limited by the poor leaving group ability of the hydroxide (B78521) anion (-OH). To overcome this, this compound can be converted into more reactive derivatives, which are more susceptible to nucleophilic attack. The general order of reactivity for carboxylic acid derivatives is: acyl chlorides > acid anhydrides > esters > amides.

A common strategy to enhance reactivity is the conversion of the carboxylic acid to an acyl chloride . This can be achieved by treating the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon an excellent site for nucleophilic attack. This enhanced reactivity allows for facile reactions with a wide range of nucleophiles under mild conditions.

The mechanism of nucleophilic acyl substitution generally proceeds through a two-step addition-elimination pathway. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl group is reformed. ualberta.ca In the case of an acyl chloride derived from this compound, the chloride ion is an excellent leaving group, facilitating the second step of the mechanism and driving the reaction forward.

Precursors for Other Carboxylic Acid Derivatives

The activated derivatives of this compound, particularly the acyl chloride, are valuable precursors for the synthesis of other, less reactive carboxylic acid derivatives. This hierarchical approach to synthesis, where a more reactive derivative is used to form a less reactive one, is a fundamental concept in organic synthesis.

For instance, the acyl chloride of this compound can react with:

Alcohols to form esters . This reaction, known as alcoholysis, is typically carried out in the presence of a base to neutralize the HCl byproduct.

Amines to form amides . This aminolysis reaction is usually rapid and provides high yields of the corresponding amide derivatives.

Carboxylates to form acid anhydrides . This allows for the synthesis of symmetrical or mixed anhydrides incorporating the 3,3-dimethyloxane (B14734869) moiety.

This versatility allows chemists to readily access a variety of functional groups, enabling the incorporation of the 3,3-dimethyloxane scaffold into a wide array of molecules with different properties and potential applications.

Other Functionalized Derivatives

Beyond the modification of the carboxylic acid group, the oxane ring itself can be functionalized to create a broader range of derivatives for various synthetic purposes.

Derivatives with Modified Oxane Ring (e.g., Unsaturated Analogs)

The introduction of unsaturation into the oxane ring of this compound derivatives can provide new opportunities for chemical transformations. The synthesis of such unsaturated analogs could potentially be achieved through several synthetic routes, including elimination reactions from suitably functionalized saturated precursors or by employing ring-closing metathesis reactions on acyclic precursors that already contain a double bond.

While specific examples for this compound are not prevalent in the literature, the synthesis of unsaturated pyran and oxane derivatives is a well-established field. These methods could, in principle, be adapted to produce unsaturated derivatives of the target compound. For example, the presence of a double bond in the oxane ring would allow for further functionalization through reactions such as epoxidation, dihydroxylation, or cycloaddition, thereby expanding the synthetic utility of the scaffold.

Polyfunctionalized Derivatives for Complex Molecule Synthesis

The development of polyfunctionalized derivatives of this compound is crucial for its application in the synthesis of complex molecules, including biologically active compounds. The strategic placement of multiple functional groups on the oxane ring can provide handles for subsequent chemical modifications and the construction of intricate molecular architectures.

The synthesis of polyfunctionalized pyran and oxane cores is an active area of research, with applications in the synthesis of natural products and pharmaceuticals. justia.com For instance, methods such as asymmetric cycloadditions and stereospecific cross-coupling reactions have been developed to create highly substituted and stereochemically defined pyran structures. justia.com

While direct research on polyfunctionalized derivatives of this compound is limited, the use of a related compound, 3,3-dimethyloxane-2,6-dione , as a starting material in the synthesis of Ras inhibitors highlights the potential of this substituted oxane motif in medicinal chemistry. justia.comgoogle.com This suggests that the 3,3-dimethyl-substituted oxane framework is a viable scaffold for the development of complex, biologically relevant molecules. The synthesis of such molecules would likely involve multi-step sequences that build upon a functionalized oxane core.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the carbon-hydrogen framework, the chemical environment of atoms, and their spatial relationships.

The ¹H NMR spectrum of 3,3-Dimethyloxane-2-carboxylic acid is expected to provide key information about the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. pressbooks.publibretexts.orgyoutube.com This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org The position of this peak is often dependent on the concentration and solvent due to variations in hydrogen bonding. pressbooks.pub

The protons on the oxane ring and the methyl groups would appear further upfield. The proton at the C2 position, being adjacent to the carboxylic acid and the ring oxygen, would be expected to be a singlet and shifted downfield compared to other ring protons. The two methyl groups at the C3 position are diastereotopic and therefore should, in principle, appear as two distinct singlets. The methylene (B1212753) protons at C4, C5, and C6 would present as complex multiplets due to spin-spin coupling with each other. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

This table is predictive and based on general NMR principles and data for analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet |

| H-2 | 3.5 - 4.5 | singlet |

| H-4 (axial & equatorial) | 1.5 - 2.5 | multiplet |

| H-5 (axial & equatorial) | 1.2 - 2.0 | multiplet |

| H-6 (axial & equatorial) | 3.0 - 4.0 | multiplet |

| 3-CH₃ (a) | 1.0 - 1.5 | singlet |

| 3-CH₃ (b) | 1.0 - 1.5 | singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 165-185 ppm. pressbooks.puboregonstate.edu Saturated aliphatic acid carbonyl carbons are typically found towards the downfield end of this range. pressbooks.pub

The C2 and C6 carbons, being attached to the electronegative oxygen atom, will also be deshielded and are predicted to resonate in the ether region of the spectrum. The quaternary C3 carbon will have a characteristic shift, and the two methyl carbons attached to it are expected to be in the upfield region. The C4 and C5 methylene carbons will also appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts for this compound

This table is predictive and based on general NMR principles and data for analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 185 |

| C-2 | 70 - 85 |

| C-3 | 30 - 45 |

| C-4 | 20 - 35 |

| C-5 | 20 - 35 |

| C-6 | 60 - 75 |

| 3-CH₃ (a) | 20 - 30 |

| 3-CH₃ (b) | 20 - 30 |

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds. For instance, it would show correlations between the protons on C4, C5, and C6, helping to trace the connectivity within the oxane ring. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each CH, CH₂, and CH₃ group would give a cross-peak, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbon (C3) by its correlation to the protons of the methyl groups and the methylene protons at C4. It would also confirm the assignment of C2 by showing a correlation from the H2 proton to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining through-space proximity of protons. nanalysis.com It is particularly important for stereochemical assignments.

The stereochemistry at the C2 position of this compound can be investigated using NOESY. libretexts.org The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (typically < 5 Å). nanalysis.com By observing NOE cross-peaks, the relative orientation of substituents on the oxane ring can be determined.

For example, if the proton at C2 is in an axial position, it would show a NOESY correlation to the axial protons at C4 and C6. Conversely, an equatorial proton at C2 would show correlations to the equatorial protons at these positions. Furthermore, NOE signals between the C2 proton and one of the C3 methyl groups would help to define the conformation of the ring and the relative stereochemistry. The combination of COSY and NOESY is a powerful approach for elucidating both the relative and absolute stereochemistry of complex molecules. longdom.org For substituted tetrahydropyrans, NOESY has been successfully used to determine the spatial arrangement of substituents. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most characteristic absorptions would be those of the carboxylic acid and the ether linkage within the oxane ring.

The carboxylic acid functional group gives rise to two very prominent features in an IR spectrum:

A very broad O-H stretching band, typically appearing in the region of 3500-2500 cm⁻¹. oregonstate.edu This broadening is a result of extensive hydrogen bonding between carboxylic acid molecules.

A strong and sharp carbonyl (C=O) stretching absorption, expected between 1760-1690 cm⁻¹. libretexts.org For saturated aliphatic carboxylic acids, this peak is typically around 1710 cm⁻¹. pressbooks.pub

The oxane ring structure would be identified by the C-O-C stretching vibrations, which are expected in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region. rsc.org

Predicted IR Absorption Frequencies for this compound

This table is predictive and based on general IR spectroscopy principles.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500 - 3500 | Broad, Strong |

| C-H (sp³ hybridized) | 2850 - 3000 | Medium to Strong |

| C=O (Carboxylic acid) | 1690 - 1760 | Strong |

| C-O (Ether) | 1000 - 1200 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (C₈H₁₄O₃), the molecular weight is 158.18 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass.

Electron impact (EI) ionization would likely lead to significant fragmentation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 mass units) and the loss of the entire carboxyl group (-COOH, 45 mass units). oregonstate.edu The fragmentation of the oxane ring can also occur. Alpha-cleavage next to the ring oxygen is a common pathway for cyclic ethers. Another characteristic fragmentation for some larger carboxylic acids is the McLafferty rearrangement, if a gamma-hydrogen is available for abstraction by the carbonyl oxygen. chemicalbook.com

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape and can be measured by ion mobility mass spectrometry. uni.lu

Predicted Mass Spectrometry Fragments for this compound

This table is predictive and based on general mass spectrometry principles. [M] represents the molecular ion.

| Fragment | m/z (mass-to-charge ratio) |

|---|---|

| [M]⁺ | 158 |

| [M-OH]⁺ | 141 |

| [M-COOH]⁺ | 113 |

| [M+H]⁺ | 159 |

| [M+Na]⁺ | 181 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), which allows for the calculation of a precise molecular formula. For this compound, with a molecular formula of C8H14O3, the theoretical monoisotopic mass is 158.0943 Da. uni.lu HRMS analysis would need to yield an experimental mass that closely matches this theoretical value to confirm the elemental composition.

The technique can analyze the compound in various ionization modes, forming different adducts. The predicted accurate masses for several common adducts of this compound are presented below. uni.lu Experimental observation of these ions would provide strong evidence for the presence of the target compound.

| Adduct | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.10158 |

| [M+Na]⁺ | C₈H₁₄NaO₃⁺ | 181.08352 |

| [M-H]⁻ | C₈H₁₃O₃⁻ | 157.08702 |

| [M+K]⁺ | C₈H₁₄KO₃⁺ | 197.05746 |

| [M+NH₄]⁺ | C₈H₁₈NO₃⁺ | 176.12812 |

This table presents predicted high-resolution mass spectrometry data for this compound adducts. Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is widely used to identify and quantify components within a sample. For carboxylic acids like this compound, direct analysis by GC is often challenging due to their low volatility and thermal lability. usherbrooke.ca Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. usherbrooke.canih.gov

Common derivatizing agents for this purpose include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which creates a trimethylsilyl (B98337) (TMS) ester. usherbrooke.ca Once derivatized, the sample is injected into the GC, where the derivative of this compound is separated from any impurities. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The mass spectrum provides a molecular fingerprint, including a molecular ion peak corresponding to the derivatized molecule and a pattern of fragment ions that helps to confirm the structure. nih.gov This method is also effective for distinguishing between isomers, as they often have different retention times in the GC column. childrensmercy.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for separating this compound from reaction byproducts or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile or thermally sensitive compounds. nih.gov Carboxylic acids can be analyzed using reversed-phase HPLC, often on a C18 column. researchgate.net A typical mobile phase for separating carboxylic acids might consist of a mixture of water, acetonitrile (B52724), and an acid modifier like formic acid to ensure the analyte is in a neutral, protonated state. sielc.com

Since the carboxyl functional group is a weak chromophore, detection can be challenging. nih.gov While UV detection at low wavelengths (around 210 nm) is possible, sensitivity may be limited. For more sensitive detection, derivatization to attach a fluorescent tag can be employed, or the HPLC system can be coupled with a mass spectrometer (LC-MS). nih.gov A rapid HPLC method using a monolithic column can also be developed for faster analysis times. nih.gov

| Parameter | Description |

| Column | Primesep B2 or similar mixed-mode/reversed-phase C18 column. sielc.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water containing a formic acid modifier. sielc.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min. sielc.com |

| Detection | UV (e.g., 210-220 nm), or Mass Spectrometry (LC-MS) for higher sensitivity and specificity. researchgate.net |

| Temperature | Column oven set to a constant temperature (e.g., 25-55 °C) for reproducibility. researchgate.net |

This table outlines typical starting parameters for an HPLC method for the analysis of carboxylic acids.

Gas Chromatography (GC) for Volatile Derivatives

When coupled with a universal detector like a Flame Ionization Detector (FID), Gas Chromatography (GC) is an excellent technique for determining the purity of a sample in terms of its volatile components. As with GC-MS, this compound must first be converted into a volatile derivative. usherbrooke.calmaleidykla.lt The derivatized sample is then separated on a capillary column. The area of the peak corresponding to the this compound derivative relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

The derivatization process, for example, using BSTFA to form a silyl ester, is crucial for obtaining sharp peaks and reliable quantification. usherbrooke.ca The choice of a suitable capillary column, such as a non-polar or mid-polar column, is important for achieving good separation from any structurally similar impurities. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for the qualitative monitoring of chemical reactions. mdpi.com To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254) at various time points. mdpi.com The plate is then developed in a suitable mobile phase, which is typically a solvent mixture like ethyl acetate (B1210297)/methanol/ammonia (B1221849) or chloroform/ethyl acetate/formic acid. nih.govpageplace.de

After development, the spots corresponding to the starting materials, intermediates, and the final product are visualized. This can be done under a UV lamp if the compounds are UV-active, or by staining the plate with a chemical reagent such as potassium permanganate (B83412), which reacts with the carboxylic acid group to produce a visible spot. By observing the disappearance of reactant spots and the appearance and intensification of the product spot, the progress of the reaction can be effectively tracked. The retardation factor (Rf) value of the product spot is a characteristic property under the specific TLC conditions.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimental percentages obtained from an elemental analyzer are compared against the theoretical values calculated from the compound's proposed molecular formula, C8H14O3. mdpi.com A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the empirical formula, which, in conjunction with molecular weight data from mass spectrometry, confirms the molecular formula.

| Element | Theoretical Mass % (for C₈H₁₄O₃) | Experimental Mass % |

| Carbon (C) | 61.51% | (Value to be determined) |

| Hydrogen (H) | 9.03% | (Value to be determined) |

| Oxygen (O) | 29.46% | (Value to be determined) |

This table compares the theoretical elemental composition of this compound with the values that would be obtained through experimental analysis. The molecular formula C8H14O3 is sourced from PubChemLite. uni.lu